molecular formula C8H10FN B1318726 2-Fluoro-4-methylbenzylamine CAS No. 771573-01-4

2-Fluoro-4-methylbenzylamine

Cat. No. B1318726
CAS RN: 771573-01-4
M. Wt: 139.17 g/mol
InChI Key: QRRUYSDAUXURDL-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylbenzylamine is an organic compound with the molecular formula C8H10FN and a molecular weight of 139.17 . It is a liquid at ambient temperature . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methylbenzylamine consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . The InChI code for this compound is 1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 .


Physical And Chemical Properties Analysis

2-Fluoro-4-methylbenzylamine is a liquid at ambient temperature . The compound is stored at ambient temperature .

Safety and Hazards

2-Fluoro-4-methylbenzylamine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2-Fluoro-4-methylbenzylamine is a chemical compound used in proteomics research . .

Mode of Action

It is known to be used in the synthesis of other compounds , suggesting that it may act as a building block in chemical reactions.

Biochemical Pathways

It is used in proteomics research , indicating that it may play a role in protein-related biochemical pathways.

Result of Action

It is used in the synthesis of other compounds , suggesting that its primary action may be as a building block in chemical reactions.

Action Environment

It is recommended to store the compound in a tightly closed container, in a cool and dry place , indicating that temperature and moisture may affect its stability.

properties

IUPAC Name

(2-fluoro-4-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRUYSDAUXURDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590639
Record name 1-(2-Fluoro-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methylbenzylamine

CAS RN

771573-01-4
Record name 2-Fluoro-4-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771573-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-4-methylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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